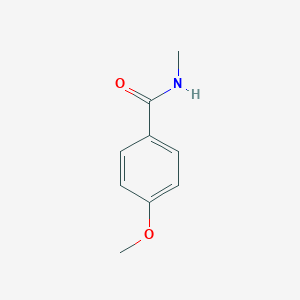

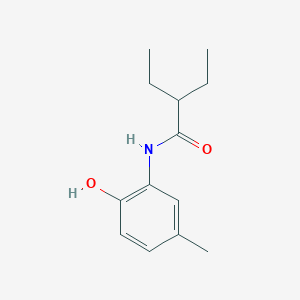

4-methoxy-N-methylbenzamide

Overview

Description

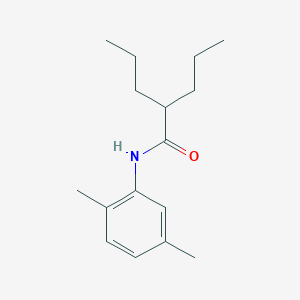

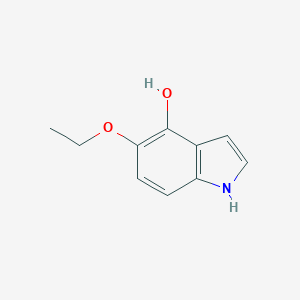

4-methoxy-N-methylbenzamide is a compound with the molecular formula C9H11NO2 . It is an important intermediate in organic synthesis .

Molecular Structure Analysis

The dihedral angle between the amide group and the benzene ring in this compound is 10.6° . In the crystal, molecules are connected via N-H⋯O hydrogen bonds, supported by a C-H⋯O contact, forming chains along b. These chains are linked by C-H⋯π interactions to give a three-dimensional network .Physical and Chemical Properties Analysis

This compound has a molecular weight of 165.19 g/mol . Its exact mass and monoisotopic mass are 165.078978594 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 38.3 Ų .Scientific Research Applications

Sigma-2 Receptor Probe Development : A study by (Xu et al., 2005) demonstrated the development of radiolabeled benzamide analogues as probes for sigma-2 receptors. This research contributes to understanding receptor binding and could be pivotal in neurological and pharmacological studies.

Heterocyclic Compound Synthesis : Research by (Kametani et al., 1972) focused on the synthesis of narwedine-type enones via photochemical cyclisation involving compounds related to 4-methoxy-N-methylbenzamide. This is significant for organic chemistry, particularly in synthesizing complex heterocyclic compounds.

Chromatographic Analysis : A study by (Lehtonen, 1983) investigated the reversed-phase liquid chromatographic retention of N-ethylbenzamides, including those substituted at the 4-phenyl position, which relates to the study of this compound. This research is relevant for analytical chemistry, especially in the separation and analysis of complex mixtures.

Directed Metalation in Organic Synthesis : Research by (Reitz & Massey, 1990) described the use of N-tert-butyl-N-methyl-2-methoxybenzamide in directed metalation, which is important in synthetic organic chemistry for creating specific molecular structures.

Insecticidal Metabolites Synthesis : A study by (Mcnicholas et al., 1996) discussed the synthesis of fusarentin methyl ethers via acylation, involving compounds related to this compound. This has applications in developing insecticidal agents.

Neurotransmitter Receptor Imaging : Research by (Mertens et al., 1994) involved the development of radioiodinated ligands for neurotransmitter receptors, using compounds structurally related to this compound. This is significant for neuroscience and medical imaging.

Positron Emission Tomography Imaging : A study by (Fujinaga et al., 2012) focused on synthesizing novel positron emission tomography ligands for brain imaging, involving derivatives of this compound. This research has important implications in neurology and diagnostic imaging.

Safety and Hazards

Mechanism of Action

Target of Action

4-Methoxy-N-methylbenzamide, also referred to as Weinreb amide , is an N,N-disubstituted benzamide

Mode of Action

It’s known that it can participate in hydrogen bonding interactions .

Pharmacokinetics

It’s known that the compound has a boiling point of 70°c at 01mm Hg and a density of 1085 g/mL at 25°C .

Properties

IUPAC Name |

4-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOAPROKUUGJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323449 | |

| Record name | 4-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-22-4 | |

| Record name | 3400-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of 4-methoxy-N-methylbenzamide?

A1: The crystal structure of this compound reveals key information about its molecular arrangement and interactions. [] The dihedral angle between the amide group and the benzene ring is 10.6°, indicating a slight twist in the molecule. [] This information can be valuable in understanding its reactivity and potential interactions with other molecules. Additionally, the crystal structure shows that molecules of this compound are connected through N—H⋯O hydrogen bonds and C—H⋯π interactions, forming a three-dimensional network. [] This insight into its solid-state packing can be helpful in designing synthetic strategies and predicting its physical properties.

Q2: How is this compound used in the synthesis of more complex molecules?

A2: this compound serves as a crucial starting material in the synthesis of various heterocyclic compounds, particularly those related to the Amaryllidaceae alkaloids. [, ] Its structure contains a benzene ring with specific substituents, making it a versatile precursor for building more complex molecules. For example, it can undergo phenolic oxidation to form narwedine-type enones, which are key intermediates in the synthesis of biologically active compounds like galanthamine. [, ]

Q3: Can you elaborate on the use of this compound in synthesizing narwedine-type enones?

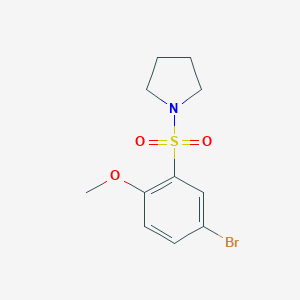

A3: this compound can be modified at its benzene ring to create derivatives suitable for specific synthetic routes. For instance, bromination introduces a bromine atom, leading to compounds like 2-bromo-3-hydroxy-N-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamide. [] This brominated derivative can then undergo photochemical cyclization or phenolic oxidation to yield narwedine-type enones. [] These enones serve as crucial building blocks for the synthesis of Amaryllidaceae alkaloids, highlighting the significance of this compound as a starting material in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)